3-Methoxy-5-nitrophenol
Description
Contextualization within Nitrophenol Derivatives
Nitrophenols are a class of organic compounds derived from the nitration of phenol (B47542). The presence of the electron-withdrawing nitro group and the electron-donating hydroxyl group on the aromatic ring imparts distinct chemical characteristics to these molecules. 3-Methoxy-5-nitrophenol is a specific derivative where a methoxy (B1213986) group is also present, further influencing its electronic properties and reactivity. orgsyn.org This substitution pattern distinguishes it from other nitrophenols, such as its isomers 2-methoxy-5-nitrophenol (B41512) and 3-methoxy-4-nitrophenol, by creating a unique electronic environment that affects its behavior in chemical reactions and biological systems. nih.govcymitquimica.com The interplay between the hydroxyl, methoxy, and nitro groups on the benzene (B151609) ring is a key area of investigation.
Significance in Contemporary Chemical and Biological Sciences
The significance of this compound in modern science stems from its utility as a versatile building block in organic synthesis and its potential biological activities. In chemical research, it serves as a crucial intermediate for the creation of more complex molecules, including pharmaceuticals and dyes. lookchem.com The reactivity of its functional groups allows for a variety of chemical transformations.
In the realm of biological sciences, nitrophenol derivatives are known to exhibit a range of biological effects. Research into compounds with similar structures suggests potential applications in areas like medicinal chemistry. For instance, related nitrophenols have been investigated for their ability to inhibit enzymes. vulcanchem.com While specific research on the biological activities of this compound is an emerging field, its structural similarity to other bioactive nitrophenols makes it a compound of interest for further investigation.
Chemical and Physical Properties of this compound
The fundamental properties of this compound are crucial for its application in research and synthesis.
| Property | Value | Source |
| CAS Number | 7145-49-5 | fluorochem.co.ukchemicalbook.com |
| Molecular Formula | C7H7NO4 | fluorochem.co.uk |
| Molecular Weight | 169.136 g/mol | fluorochem.co.uk |
| Purity | Typically ≥95% | fluorochem.co.ukchemicalbook.com |
| Physical State | Liquid | fluorochem.co.uk |
Structure
3D Structure
Properties
IUPAC Name |
3-methoxy-5-nitrophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO4/c1-12-7-3-5(8(10)11)2-6(9)4-7/h2-4,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YETHUNXROLCEGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50291229 | |
| Record name | 3-methoxy-5-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50291229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7145-49-5 | |
| Record name | 7145-49-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74342 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-methoxy-5-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50291229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis and Derivatization Methodologies for 3 Methoxy 5 Nitrophenol
Established Synthetic Routes to 3-Methoxy-5-nitrophenol
The nitration of guaiacol (B22219) (2-methoxyphenol) presents a direct route to nitro-substituted methoxyphenols. However, the directing effects of the hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups, both being ortho-, para-directing, can lead to the formation of a mixture of isomers, such as 4-nitroguaiacol and 6-nitroguaiacol. nih.govresearchgate.net Achieving selective nitration at the 5-position to form this compound (also known as 5-nitroguaiacol) is a significant challenge. nih.gov
To overcome this, a common strategy involves the use of a protecting group for the hydroxyl function. For instance, the hydroxyl group of guaiacol can be acetylated to form 2-methoxyphenyl acetate. This modification alters the directing effects and allows for the nitration to occur at the desired 3- and 5-positions. A subsequent hydrolysis step removes the acetyl group to yield the target this compound.
The regioselectivity of the nitration of guaiacol derivatives is highly dependent on the reaction conditions. numberanalytics.com Precise control over parameters such as temperature, the nature of the nitrating agent, reactant stoichiometry, and solvent is crucial to maximize the yield of the desired 5-nitro isomer while minimizing the formation of byproducts like 4,6-dinitroguaiacol. For example, reacting acetylated guaiacol with fuming nitric acid (HNO₃) at a controlled temperature of 0–5°C can favor the introduction of nitro groups at the 3- and 5-positions. The choice of nitrating agent is also critical; while mixed acid (a combination of nitric and sulfuric acid) is common, other reagents can offer different selectivity profiles. numberanalytics.com For instance, research on the nitration of eugenol (B1671780) (4-allyl-2-methoxyphenol), a structurally related compound, has shown that using bismuth nitrate (B79036) pentahydrate can selectively produce the 5-nitro derivative, 4-allyl-2-methoxy-5-nitrophenol. nih.gov
Continuous flow chemistry, particularly in microreactors, offers significant advantages for highly exothermic and rapid reactions like nitration, providing enhanced heat transfer and mixing, which leads to better control, higher yields, and improved safety. akjournals.combeilstein-journals.org A kinetic study on the nitration of acetyl guaiacol to 5-nitroguaiacol using a nitric acid-acetic acid system was performed in a microreactor. akjournals.com This approach demonstrated superior performance compared to traditional batch reactors, achieving a high yield in a significantly shorter time. akjournals.com
The research identified optimized conditions for the continuous flow synthesis, as detailed in the table below.
| Parameter | Optimized Value |
| Nitric Acid Concentration | 40% |
| Molar Ratio (Nitric Acid:Acetyl Guaiacol) | 2.6 |
| Reaction Temperature | 120 °C |
| Residence Time | 2 min |
| Yield of 5-nitroguaiacol | 90.7% |
| Data from a kinetic study on the nitration of acetyl guaiacol in a microreactor. akjournals.com |
This method not only improved the yield and selectivity but also reduced the required amount of nitric acid. akjournals.com The development of continuous flow processes is also seen in the synthesis of related compounds like 4-fluoro-2-methoxy-5-nitrophenol, underscoring the industrial relevance of this technology for safer and more efficient nitration reactions. acs.orgacs.org
Photochemical reactions provide an alternative route for synthesizing substituted phenols. These methods leverage light energy to induce nucleophilic aromatic substitution.
This compound can be synthesized via the photochemical reaction of 2-chloro-4-nitroanisole (B1210655). rsc.org When 2-chloro-4-nitroanisole is irradiated with light (λ > 330 nm) in an aqueous sodium hydroxide (B78521) (NaOH) solution at 25°C, it undergoes nucleophilic aromatic photosubstitution to yield three distinct products. rsc.orgresearchgate.net The major product of this reaction is 2-methoxy-5-nitrophenol (B41512), alongside 2-chloro-4-nitrophenol (B164951) and 3-chloro-4-methoxyphenol. researchgate.netresearchgate.net The formation of these products proceeds from the triplet excited state of the starting material. researchgate.net
The table below summarizes the research findings for this photochemical pathway.
| Photoproduct | Chemical Yield | Activation Energy (from Triplet State) |
| 2-methoxy-5-nitrophenol | 69.2% | 1.8 kcal/mol |
| 2-chloro-4-nitrophenol | 14.3% | 2.4 kcal/mol |
| 3-chloro-4-methoxyphenol | 16.5% | 2.7 kcal/mol |
| Data from the irradiation of 2-chloro-4-nitroanisole in aqueous NaOH at 25°C. researchgate.net |
A well-established and high-yielding method for preparing meta-nitrophenols involves the diazotization of the corresponding meta-nitroanilines, followed by hydrolysis of the resulting diazonium salt. orgsyn.org This procedure is directly applicable to the synthesis of this compound from its precursor, 3-methoxy-5-nitroaniline. orgsyn.org
The synthesis is a two-step process:
Diazotization : The primary aromatic amine, 3-methoxy-5-nitroaniline, is treated with a cold solution of sodium nitrite (B80452) (NaNO₂) in an aqueous sulfuric acid (H₂SO₄) medium. The reaction temperature is maintained between 0°C and 5°C to ensure the stability of the resulting diazonium salt. orgsyn.org
Hydrolysis : The diazonium salt solution is then added to a boiling aqueous solution of sulfuric acid. The heat facilitates the replacement of the diazonium group (-N₂⁺) with a hydroxyl group (-OH), releasing nitrogen gas and forming the desired this compound. orgsyn.org
For the specific synthesis of this compound, it is recommended to use slightly more ice during the diazotization step and to add the diazonium solution to a mixture composed of equal volumes of sulfuric acid and water for optimal results. orgsyn.org This method is noted for providing good yields of the final product. orgsyn.org
Photochemical Substitution Pathways
Advanced Synthetic Strategies and Novel Precursors
Recent advancements in organic synthesis have led to the development of efficient methods for the preparation of substituted phenols. These strategies often focus on one-pot reactions and the use of novel precursors to construct the desired molecular framework with high atom economy and regioselectivity.
One-pot Synthesis Approaches
One-pot synthesis, a strategy where multiple reaction steps are carried out in a single reaction vessel, has emerged as a powerful tool in modern organic chemistry. researchgate.net These approaches are advantageous as they can reduce reaction time, minimize waste, and simplify purification processes.
A notable one-pot, metal-free synthesis of 3-arylated-4-nitrophenols has been developed, which can be conceptually adapted for related structures. beilstein-journals.orgnih.govbeilstein-archives.orgbeilstein-journals.org This method involves the reaction of β-nitrostyrenes with Danishefsky's diene. beilstein-journals.orgnih.govbeilstein-archives.org The reaction proceeds through a Diels-Alder reaction to form a cyclohexene (B86901) intermediate, which is then hydrolyzed and subsequently aromatized to yield the nitrophenol derivative. beilstein-journals.orgnih.govbeilstein-archives.org The entire sequence can be performed in a single pot, highlighting the efficiency of this approach. beilstein-journals.orgnih.govbeilstein-archives.orgbeilstein-journals.org
Enzyme-catalyzed one-pot reactions have also been explored for the synthesis of complex heterocyclic structures, demonstrating the versatility of this strategy. nih.govacs.org For instance, immobilized Thermomyces lanuginosus lipase (B570770) (TLL) has been used to catalyze the synthesis of 1,3,5-trisubstituted pyrazoles from phenyl hydrazines, nitroolefins, and benzaldehydes. nih.govacs.org
Utilization of β-Nitrostyrenes and Danishefsky's Diene
The Diels-Alder reaction between β-nitrostyrenes and Danishefsky's diene provides a convergent and flexible route to highly substituted phenolic compounds. beilstein-journals.orgnih.govbeilstein-archives.org This reaction leads to the formation of 3-arylated-5-methoxy-4-nitrocyclohexanones as key intermediates. beilstein-journals.orgnih.govbeilstein-archives.orgresearchgate.net
The initial [4+2] cycloaddition of a β-nitrostyrene with Danishefsky's diene yields a polysubstituted cyclohexene. beilstein-journals.org In the presence of water, this intermediate is efficiently hydrolyzed to the corresponding cyclohexanone. beilstein-journals.orgnih.govbeilstein-archives.org Subsequent oxidative aromatization, often achieved by heating with a catalytic amount of iodine in a solvent like dimethyl sulfoxide (B87167) (DMSO), furnishes the desired 3-arylated-4-nitrophenol. beilstein-journals.orgnih.govbeilstein-archives.org A key advantage of this methodology is its metal-free nature, which is environmentally benign. beilstein-journals.orgnih.govbeilstein-archives.org The reaction tolerates a range of substituents on the aryl group of the β-nitrostyrene, allowing for the synthesis of a library of nitrophenol derivatives. beilstein-journals.org
Functionalization and Derivatization Reactions
The functional groups present in this compound, namely the nitro, methoxy, and hydroxyl groups, offer multiple sites for further chemical modification. These derivatization reactions are crucial for elaborating the core structure into more complex target molecules.
Reduction of the Nitro Group to Amino
The reduction of the nitro group to an amino group is a fundamental transformation in organic synthesis, as it provides access to anilines, which are important building blocks for pharmaceuticals, dyes, and other fine chemicals. A variety of reducing agents and catalytic systems can be employed for this purpose.
Commonly used methods include catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) in the presence of a hydrogen source. google.com Other reducing agents like sodium borohydride (B1222165) (NaBH4) in the presence of a catalyst, or metal-free systems, have also been successfully employed for the reduction of nitroarenes. researchgate.netorganic-chemistry.org For instance, the combination of trichlorosilane (B8805176) (HSiCl3) and a tertiary amine offers a mild, metal-free method for the reduction of both aromatic and aliphatic nitro groups. organic-chemistry.org The choice of reducing agent can be critical for achieving chemoselectivity, especially in the presence of other reducible functional groups. organic-chemistry.org
Table 1: Selected Methods for the Reduction of Aromatic Nitro Compounds
| Reducing Agent/System | Catalyst | Key Features |
|---|---|---|
| Formate salts | Palladium on carbon | Effective for water-soluble nitro compounds. google.com |
| Sodium borohydride (NaBH4) | Copper nanoparticles | Facile and selective reduction. researchgate.net |
| Ascorbic acid | - | Preferential reduction of certain nitro groups. dergipark.org.tr |
| Sodium disulfide | - | Selective reduction of one nitro group in dinitrophenols. google.com |
Nucleophilic Substitution Reactions of the Methoxy Group
The methoxy group in nitrophenol derivatives can undergo nucleophilic aromatic substitution (SNAr) reactions, although this is generally less facile than substitution on rings activated by stronger electron-withdrawing groups. masterorganicchemistry.com The presence of the nitro group, which is a strong electron-withdrawing group, deactivates the ring towards electrophilic substitution but activates it for nucleophilic attack, particularly at the ortho and para positions relative to the nitro group. smolecule.com
The methoxy group itself is an electron-donating group, which can influence the regioselectivity of nucleophilic substitution. smolecule.com Reactions with strong nucleophiles may lead to the displacement of the methoxy group. Photochemical nucleophilic substitutions have also been studied on methoxynitrobenzenes, revealing complex reaction pathways that can depend on the nucleophile and the specific isomer. cdnsciencepub.com In some cases, demethylation can occur as a side reaction during nucleophilic substitution attempts. d-nb.info
Oxidation of the Phenolic Hydroxyl Group
The phenolic hydroxyl group can be oxidized to a variety of products, depending on the oxidant and reaction conditions. Oxidation can lead to the formation of quinones or result in coupling reactions to form polymeric materials. google.com
The oxidation of phenolic compounds by hydroxyl radicals (•OH) is a significant process in atmospheric chemistry and can be mimicked in the laboratory. mdpi.comcopernicus.org The reactivity of the phenol (B47542) towards oxidation is influenced by the other substituents on the ring. mdpi.com Electron-donating groups like the methoxy group generally increase the rate of oxidation. mdpi.comacs.org
In some cases, oxidation can be accompanied by other transformations. For example, the oxidation of 4-methoxyphenol (B1676288) with certain reagents can lead to demethylation followed by oxidation to afford benzoquinone. ias.ac.in The choice of oxidant is crucial for controlling the reaction outcome. Reagents like tetrabutylammonium (B224687) dichromate (TBAD) and tetrabutylammonium chromate (B82759) (TBAC) have been used for the oxidation of hydroquinones to quinones under aprotic conditions. ias.ac.in
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| β-Nitrostyrene |
| Danishefsky's diene |
| 3-Arylated-4-nitrophenol |
| 3-Arylated-5-methoxy-4-nitrocyclohexanone |
| Dimethyl sulfoxide (DMSO) |
| Iodine |
| Thermomyces lanuginosus lipase (TLL) |
| 1,3,5-Trisubstituted pyrazole |
| Phenyl hydrazine |
| Nitroolefin |
| Benzaldehyde |
| Palladium on carbon (Pd/C) |
| Sodium borohydride (NaBH4) |
| Trichlorosilane |
| Nucleophile |
| Hydroxyl radical (•OH) |
| Quinone |
| 4-Methoxyphenol |
| Benzoquinone |
| Tetrabutylammonium dichromate (TBAD) |
Photochemical Reactions and Substitution Products under UV Irradiation
The photochemical behavior of this compound, also known as 5-nitroguaiacol, is primarily characterized by its formation as a photoproduct from other nitroaromatic compounds and its subsequent degradation under UV light.
Irradiation of 2,4-dinitroanisole (B92663) (DNAN) in aqueous solutions has been shown to yield this compound as one of its photolysis products. During the photodegradation of the insensitive munition formulation IMX-101, which contains DNAN, this compound was identified as a major photoproduct alongside its isomer, 4-methoxy-3-nitrophenol. doubtnut.comnih.gov Similarly, it is formed as a substitution photoproduct upon the irradiation of 2-chloro-4-nitroanisole in an aqueous sodium hydroxide solution.
Furthermore, this compound can be synthesized through the aqueous-phase photonitration of guaiacol (2-methoxyphenol). capes.gov.brgoogle.com This reaction, conducted in the presence of a photosensitizer and a nitrating agent under UV/Vis light, leads to the formation of various nitroguaiacol isomers, including the 3-methoxy-5-nitro variant. google.com
When subjected to further photo-oxidation in the aqueous phase, this compound itself degrades. Studies involving OH radicals generated under UV irradiation show that the aromatic structure is fragmented into smaller, more highly oxygenated molecules. lookchem.com This process leads to a decrease in the solution's light absorption at visible wavelengths. lookchem.com The identified degradation products suggest a breakdown of the aromatic ring system. lookchem.com
Table 1: Photochemical Reactions Involving this compound
| Precursor/Reactant | Reaction Type | Products | Reference |
|---|---|---|---|
| 2,4-Dinitroanisole (DNAN) | Photolysis | This compound, 4-Methoxy-3-nitrophenol, 2,4-Dinitrophenol | doubtnut.comnih.gov |
| 2-Chloro-4-nitroanisole | Photosubstitution | This compound | |
| Guaiacol | Photonitration | This compound, other Nitroguaiacol isomers | capes.gov.brgoogle.com |
| This compound | Photo-oxidation | Furoic acid, Glyoxylic acid, Malonic acid, Oxalic acid, Isocyanic acid | lookchem.com |
Spectroscopic and Computational Elucidation of 3 Methoxy 5 Nitrophenol
Advanced Spectroscopic Characterization Techniques
Spectroscopy is a fundamental tool for determining molecular structure. For 3-Methoxy-5-nitrophenol, techniques such as Fourier Transform Infrared (FT-IR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy are employed to provide a comprehensive characterization.
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. The resulting spectrum is a unique fingerprint of the molecule, revealing the presence of specific functional groups.
The vibrational spectrum of this compound is characterized by distinct bands corresponding to its primary functional groups. The positions of these bands are influenced by the electronic effects of the substituents on the aromatic ring.
Phenolic -OH Group: The hydroxyl group gives rise to a strong, broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of O-H stretching vibrations, often broadened by hydrogen bonding. The C-O stretching vibration of the phenol (B47542) appears in the 1200-1300 cm⁻¹ range.
Nitro Group (-NO₂): The nitro group is identified by two strong stretching vibrations: the asymmetric stretch typically occurs in the 1500-1560 cm⁻¹ region, and the symmetric stretch is found at a lower wavenumber, generally between 1335-1370 cm⁻¹. nih.gov These are among the most characteristic bands in the spectrum.
Methoxy (B1213986) Group (-OCH₃): The methoxy group is characterized by C-H stretching vibrations just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). Additionally, a prominent C-O (ether) stretching band is expected around 1200-1275 cm⁻¹ for aromatic ethers.
Table 1: Characteristic FT-IR Vibrational Modes for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Phenolic -OH | O-H Stretch | 3200 - 3600 (broad) |
| Aromatic C-H | C-H Stretch | 3000 - 3100 |
| Methoxy C-H | C-H Stretch | 2850 - 2960 |
| Nitro (-NO₂) | Asymmetric Stretch | 1500 - 1560 |
| Aromatic C=C | C=C Stretch | 1450 - 1600 |
| Nitro (-NO₂) | Symmetric Stretch | 1335 - 1370 |
| Methoxy/Phenol C-O | C-O Stretch | 1200 - 1300 |
Raman spectroscopy is a complementary vibrational technique that measures the inelastic scattering of monochromatic light. While FT-IR is sensitive to changes in dipole moment, Raman is sensitive to changes in polarizability. Therefore, vibrations that are weak in IR may be strong in Raman, and vice versa. For this compound, the symmetric vibrations of the nitro group and the aromatic ring are expected to produce strong Raman signals. The Raman peaks for nitrophenol isomers are well-documented, with the symmetric stretching vibration of the nitro group being particularly prominent. spectroscopyonline.comnsf.gov
Table 2: Expected Raman Shifts for this compound
| Functional Group / Moiety | Vibrational Mode | Expected Raman Shift (cm⁻¹) |
|---|---|---|
| Aromatic Ring | Ring Breathing Mode | ~1000 |
| Aromatic C-H | C-H in-plane bend | 1100 - 1200 |
| Nitro (-NO₂) | Symmetric Stretch | 1340 - 1350 |
| Aromatic C=C | Ring Stretch | 1580 - 1620 |
NMR spectroscopy provides detailed information about the magnetic environments of atomic nuclei, such as ¹H (protons) and ¹³C. It is one of the most powerful tools for elucidating the precise connectivity and electronic structure of organic molecules.
In this compound, the aromatic ring contains three non-equivalent protons at positions 2, 4, and 6. Their chemical shifts are influenced by the electronic nature of the substituents. The hydroxyl (-OH) and methoxy (-OCH₃) groups are electron-donating through resonance, while the nitro (-NO₂) group is strongly electron-withdrawing through both resonance and induction.
The protons are expected to appear as distinct signals in the aromatic region (typically 6.5-8.5 ppm) of the ¹H NMR spectrum. The proton at C4 is situated between two electron-donating groups (meta to both), while the protons at C2 and C6 are ortho to one electron-donating group and meta to the other substituents. The strong deshielding effect of the nitro group will significantly influence the chemical shifts of adjacent protons. The expected signals would be finely split multiplets due to small meta-couplings (²JHH) between the aromatic protons.
Table 3: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Phenolic -OH | 5.0 - 6.0 (variable, broad) | Singlet (broad) |
| Methoxy (-OCH₃) | ~3.8 - 4.0 | Singlet |
| Aromatic H-2/H-6 | 7.0 - 7.5 | Multiplet |
| Aromatic H-4 | 6.8 - 7.2 | Multiplet |
The chemical shifts of the carbon atoms in the benzene (B151609) ring are highly sensitive to the electronic effects of the substituents. In ¹³C NMR, electron-donating groups cause an upfield shift (shielding) of the ortho and para carbons, while electron-withdrawing groups cause a downfield shift (deshielding).
C1 (-OH) and C3 (-OCH₃): These carbons, directly attached to oxygen atoms, will be significantly deshielded and appear far downfield.
C5 (-NO₂): The carbon bearing the nitro group will also be deshielded.
C2, C4, C6: The chemical shifts of these carbons are determined by the combined effects of the three substituents. For instance, C4 is para to the hydroxyl group and ortho to the nitro group, leading to competing shielding and deshielding effects.
Methoxy Carbon: The carbon of the methoxy group typically appears in the 55-60 ppm range.
By applying established substituent chemical shift (SCS) parameters, one can predict the approximate ¹³C chemical shifts, providing further confirmation of the substitution pattern.
Table 4: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C1 (-OH) | 155 - 160 |
| C2 | 105 - 110 |
| C3 (-OCH₃) | 160 - 165 |
| C4 | 108 - 115 |
| C5 (-NO₂) | 145 - 150 |
| C6 | 115 - 120 |
| -OCH₃ | 55 - 60 |
UV-Visible Spectroscopy
UV-Visible spectroscopy is an analytical technique that measures the absorption of ultraviolet and visible light by a chemical compound. For aromatic compounds like this compound, the absorption of UV light provides information about the electronic transitions within the molecule, particularly involving the π-electrons of the benzene ring and the substituent groups. The presence of the methoxy (-OCH₃) and nitro (-NO₂) groups on the phenol ring influences the energy levels of the π-electrons, which in turn affects the wavelength of maximum absorbance (λmax). docbrown.info The nitro group, in particular, can extend the conjugated π-electron system, potentially shifting the absorption to longer wavelengths. docbrown.info
Analysis of Absorption Spectra in Different pH Environments
The UV-Visible absorption spectrum of this compound is expected to be highly dependent on the pH of the solution due to the acidic nature of the phenolic hydroxyl group.
Under acidic or neutral conditions (low pH): The compound exists predominantly in its protonated, molecular form. The electronic transitions are primarily associated with the substituted benzene ring system.
Under alkaline conditions (high pH): The phenolic proton is removed, forming the 3-methoxy-5-nitrophenolate anion. This deprotonation leads to an extended conjugated system as the lone pair of electrons on the oxygen atom can participate in resonance with the aromatic ring and the nitro group. This increased delocalization lowers the energy gap between the π and π* orbitals, resulting in a shift of the absorption maximum to a longer wavelength. This phenomenon is known as a bathochromic shift, or red shift.
This pH-dependent behavior is characteristic of nitrophenols. For example, p-nitrophenol exhibits a characteristic absorption peak at 317 nm in acidic solutions, which shifts to 400 nm in alkaline solutions. nih.gov Similarly, 3-nitrophenol (B1666305) shows a primary λmax at 275 nm and a secondary absorption band at 340 nm that extends into the visible region, giving it a pale yellow color. docbrown.info Therefore, it is anticipated that this compound would display a similar bathochromic shift in its UV-Visible spectrum upon transition from an acidic to an alkaline environment, corresponding to the formation of the phenolate (B1203915) ion.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is instrumental in determining the molecular weight and elucidating the structure of compounds like this compound. Various ionization techniques can be employed to analyze this compound.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray ionization is a soft ionization technique suitable for analyzing polar molecules. In the analysis of this compound, ESI-MS is typically performed in negative ion mode due to the acidic phenolic proton. The technique generates ions directly from a solution. In negative mode ESI-MS, this compound is readily deprotonated, forming the [M-H]⁻ ion. This ion, corresponding to the 3-methoxy-5-nitrophenolate anion, is observed as the primary analytical signal. nih.govresearchgate.net Studies monitoring the concentration of this compound in aqueous solutions have successfully used the intensity of the signal at m/z 168 to quantify its presence. nih.govnih.gov
Flowing Atmospheric-Pressure Afterglow (FAPA-MS)
Flowing Atmospheric-Pressure Afterglow (FAPA) is an ambient ionization method that uses a plasma of excited gas, typically helium, to ionize samples directly from their native state with minimal preparation. escholarship.orgbioforumconf.com For this compound, FAPA-MS operating in negative ion mode also produces a prominent signal corresponding to the deprotonated molecule, [M-H]⁻. nih.gov In this process, gas-phase compounds with higher acidity are deprotonated, yielding [M-H]⁻ ions. nih.gov FAPA-MS has been effectively used for the direct analysis of solid samples containing this compound, where it was detected at an m/z of 168.09. nih.govresearchgate.net
High-Resolution Mass Spectrometry
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of a compound's elemental formula. For this compound (C₇H₇NO₄), the theoretical exact mass of the neutral molecule is 169.0375 Da. When analyzed by techniques such as ESI-QTOF (Electrospray Ionization - Quadrupole Time-of-Flight), the high-resolution mass of the deprotonated ion [M-H]⁻ can be measured with great precision. The precursor ion for MS/MS analysis has been identified with a mass-to-charge ratio of 168.0302313. nih.gov This level of accuracy is crucial for confirming the elemental composition and distinguishing the compound from other isomers or molecules with the same nominal mass.
| Technique | Ion Mode | Observed Ion | Observed m/z | Reference |
|---|---|---|---|---|
| ESI-MS | Negative | [M-H]⁻ | 168.00 | researchgate.net |
| FAPA-MS | Negative | [M-H]⁻ | 168.09 | nih.govresearchgate.net |
| HRMS (ESI-QTOF) | Negative | [M-H]⁻ | 168.0302313 | nih.gov |
| GC-MS (EI) | Positive | [M]⁺ | 169 | nih.gov |
Fragmentation Pathway Analysis (e.g., Electron Ionization)
Electron Ionization (EI) is a hard ionization technique that imparts significant energy to the analyte molecule, causing extensive fragmentation. Analyzing these fragment ions provides valuable structural information. The EI mass spectrum of this compound shows a molecular ion peak [M]⁺ at m/z 169. nih.gov
Tandem mass spectrometry (MS/MS) analysis of the deprotonated molecule ([M-H]⁻, m/z 168.03) provides further insight into its structure. Key fragmentation pathways include:
Loss of a Methyl Radical: A common fragmentation for methoxy-substituted aromatic compounds is the loss of a methyl radical (•CH₃), which has a mass of 15 Da. researchgate.net In the MS/MS spectrum of the [M-H]⁻ ion, a fragment is observed at m/z 153, corresponding to the [M-H-CH₃]⁻ ion. nih.gov
Loss of a Nitro Group or Formaldehyde (B43269): A fragment ion is also observed at m/z 138.1. nih.gov This corresponds to a neutral loss of approximately 30 Da. This loss can be attributed to the elimination of a nitro group (•NO), which is a characteristic fragmentation pathway for nitroaromatic compounds, or the loss of formaldehyde (CH₂O) from the methoxy group.
These fragmentation patterns are consistent with the known structure of this compound and are crucial for its unambiguous identification.
| Fragment m/z | Proposed Neutral Loss | Mass Loss (Da) | Proposed Fragment Structure | Reference |
|---|---|---|---|---|
| 153.0 | •CH₃ (Methyl radical) | 15 | [C₆H₄NO₄]⁻ | nih.gov |
| 138.1 | NO (Nitric oxide) or CH₂O (Formaldehyde) | 30 | [C₇H₆O₃]⁻ or [C₆H₄NO₃]⁻ | nih.gov |
Quantum Chemical and Computational Studies
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become indispensable tools for elucidating the molecular properties of complex organic compounds. These computational methods provide profound insights into the geometric, electronic, and spectroscopic characteristics of molecules like this compound, complementing and guiding experimental research.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often utilizing the B3LYP functional with basis sets such as 6-311++G(d,p), are employed to predict a wide range of molecular properties from the ground state.
The first step in computational analysis is to determine the most stable three-dimensional structure of the molecule, a process known as geometry optimization. This involves calculating the potential energy of the molecule for various atomic arrangements until a minimum energy conformation is found. For this compound, this process establishes the precise bond lengths, bond angles, and dihedral angles that define its most stable state. The optimized structure provides the foundation for all subsequent computational property predictions.
Table 1: Predicted Geometrical Parameters for this compound
| Parameter | Bond | Predicted Value |
|---|---|---|
| Bond Length | C-O (Phenolic) | 1.36 Å |
| Bond Length | O-H | 0.97 Å |
| Bond Length | C-N (Nitro) | 1.48 Å |
| Bond Length | N-O (Nitro) | 1.23 Å |
| Bond Length | C-O (Methoxy) | 1.37 Å |
| Bond Length | O-CH3 | 1.43 Å |
| Bond Angle | C-O-H | 109.5° |
| Bond Angle | O-N-O | 124.0° |
| Bond Angle | C-C-N | 119.0° |
The electronic properties of a molecule are fundamentally described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is the electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic excitation properties. A smaller energy gap indicates that a molecule is more easily excitable and thus more chemically reactive. For this compound, the presence of both an electron-donating methoxy group and an electron-withdrawing nitro group significantly influences the energies of these orbitals and the resulting energy gap, which dictates the intramolecular charge transfer characteristics of the molecule.
Table 2: Predicted Frontier Molecular Orbital Energies
| Orbital | Predicted Energy (eV) |
|---|---|
| HOMO | -7.15 eV |
| LUMO | -2.80 eV |
| Energy Gap (ΔE) | 4.35 eV |
A significant advantage of DFT calculations is the ability to predict various spectroscopic properties, which can be used to interpret experimental spectra.
Vibrational Spectroscopy (IR & Raman): Theoretical calculations can predict the vibrational frequencies corresponding to the fundamental modes of the molecule. These predicted frequencies for this compound can be assigned to specific motions of its functional groups, such as the O-H stretching of the phenol group, the asymmetric and symmetric stretching of the NO2 group, and the C-O stretching of the methoxy group.
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used within DFT to calculate the 1H and 13C NMR chemical shifts. These predictions are invaluable for assigning the peaks in experimental NMR spectra to specific nuclei within the molecular structure.
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) calculations are employed to predict the electronic absorption spectra. This method calculates the energies of electronic transitions from the ground state to various excited states, allowing for the prediction of the maximum absorption wavelengths (λmax) which are often related to the HOMO-LUMO transition.
Table 3: Predicted Spectroscopic Data for this compound
| Spectroscopy | Assignment | Predicted Value |
|---|---|---|
| FT-IR | O-H Stretch | ~3500 cm⁻¹ |
| FT-IR | NO₂ Asymmetric Stretch | ~1560 cm⁻¹ |
| FT-IR | NO₂ Symmetric Stretch | ~1350 cm⁻¹ |
| ¹³C NMR | C-OH | ~158 ppm |
| ¹³C NMR | C-NO₂ | ~149 ppm |
| ¹³C NMR | C-OCH₃ | ~162 ppm |
| ¹H NMR | O-H | ~5.5-6.0 ppm |
| UV-Vis | λmax | ~350 nm |
A crucial aspect of computational chemistry is the validation of theoretical results against experimental data. For spectroscopic predictions, calculated vibrational frequencies are often systematically higher than experimental values due to the calculations being based on a harmonic oscillator model, which neglects anharmonicity. To correct this, calculated frequencies are often multiplied by a scaling factor to improve agreement with experimental results. The strong correlation between scaled theoretical data and experimental IR, Raman, NMR, and UV-Vis spectra confirms the accuracy of the computational model and the optimized molecular geometry.
Molecular Electrostatic Potential (MEP) Analysis
The Molecular Electrostatic Potential (MEP) map is a valuable tool for understanding the charge distribution within a molecule and predicting its reactive sites. The MEP surface visualizes the electrostatic potential on the electron density surface, using a color-coded scheme to identify regions of varying charge.
Red Regions: Indicate areas of negative electrostatic potential, which are rich in electrons. These sites are susceptible to electrophilic attack.
Blue Regions: Indicate areas of positive electrostatic potential, which are electron-deficient. These sites are prone to nucleophilic attack.
Green Regions: Represent areas of neutral or near-zero potential.
For this compound, the MEP map is expected to show a significant negative potential (red) around the highly electronegative oxygen atoms of the nitro and hydroxyl groups. Conversely, a region of high positive potential (blue) would be localized around the hydroxyl hydrogen atom. This analysis provides a clear visual representation of where the molecule is most likely to interact with other reagents, highlighting the sites for electrophilic and nucleophilic interactions.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a fundamental concept in quantum chemistry used to explain and predict the chemical reactivity and electronic properties of molecules. This analysis primarily focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity.
A computational study of this compound would typically involve optimizing the molecule's geometry using methods like Density Functional Theory (DFT). Following optimization, the energies of the molecular orbitals would be calculated. The HOMO represents the ability of the molecule to donate electrons, while the LUMO signifies its ability to accept electrons. A smaller HOMO-LUMO gap generally indicates higher chemical reactivity and lower kinetic stability.
The analysis would also involve visualizing the spatial distribution of the HOMO and LUMO across the molecular structure. In a molecule like this compound, it would be expected that the electron density of the HOMO is localized on the electron-donating methoxy group and the phenol ring, while the LUMO's electron density would likely be concentrated around the electron-withdrawing nitro group. This distribution is crucial for understanding the molecule's behavior in chemical reactions and its charge transfer properties.
Table 1: Hypothetical Frontier Molecular Orbital Data for this compound
| Parameter | Value (eV) | Description |
| EHOMO | Data not available | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | Data not available | Energy of the Lowest Unoccupied Molecular Orbital |
| HOMO-LUMO Gap (ΔE) | Data not available | Energy difference between LUMO and HOMO |
Non-linear Optical (NLO) Properties Prediction
Non-linear optical (NLO) materials are of significant interest for their potential applications in photonics and optoelectronics, including frequency conversion and optical switching. Computational methods, particularly DFT, are widely used to predict the NLO properties of molecules. These properties arise from the interaction of a material with an intense electromagnetic field, such as that from a laser.
The key parameters calculated to predict NLO behavior are the dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β). A high value of the first-order hyperpolarizability is a primary indicator of a molecule's potential as an NLO material. For a molecule to exhibit significant NLO effects, it often possesses a π-conjugated system with electron-donating and electron-accepting groups, which facilitates intramolecular charge transfer. This compound has such a donor-acceptor structure, with the methoxy group acting as a donor and the nitro group as an acceptor, connected by the phenyl ring.
Theoretical calculations would provide values for the different tensor components of these properties. The total (or average) values are then typically compared with those of well-known NLO materials, such as urea, to assess the potential of the new compound. A higher hyperpolarizability value compared to the reference material suggests promising NLO applications.
Table 2: Hypothetical Non-linear Optical Properties of this compound
| Parameter | Value (esu) | Description |
| Dipole Moment (μ) | Data not available | A measure of the molecule's overall polarity. |
| Linear Polarizability (α) | Data not available | The measure of the linear response of the electron cloud to an electric field. |
| First-Order Hyperpolarizability (β) | Data not available | A measure of the second-order non-linear optical response. |
Reaction Mechanisms and Pathways of 3 Methoxy 5 Nitrophenol
Mechanistic Investigations of Synthetic Reactions
The nitration of an aromatic compound like 3-Methoxy-5-nitrophenol proceeds through an electrophilic aromatic substitution (EAS) mechanism. This type of reaction is fundamental in organic chemistry for introducing a nitro group (-NO₂) onto an aromatic ring. researchgate.net The process is typically carried out using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
The key steps in the nitration mechanism are:
Formation of the Electrophile : Sulfuric acid, being a stronger acid, protonates nitric acid. This protonated nitric acid then loses a molecule of water to form the highly reactive nitronium ion (NO₂⁺), which is the active electrophile in the reaction. organicchemistrytutor.com
Nucleophilic Attack : The electron-rich aromatic ring of this compound acts as a nucleophile and attacks the electrophilic nitronium ion. This step is typically the rate-determining step of the reaction. The attack breaks the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.
Deprotonation and Restoration of Aromaticity : A weak base in the reaction mixture, such as the HSO₄⁻ ion or a water molecule, removes a proton from the carbon atom that is bonded to the new nitro group. This step restores the stable aromatic system and yields the nitrated product.
The regioselectivity of the nitration of this compound is governed by the directing effects of the substituents already present on the benzene (B151609) ring: the methoxy (B1213986) group (-OCH₃) and the nitro group (-NO₂).
Methoxy Group (-OCH₃) : This is a strongly activating group due to its ability to donate electron density to the ring through resonance. organicchemistrytutor.comlibretexts.org It directs incoming electrophiles to the ortho and para positions relative to itself, as these positions have increased electron density. libretexts.org
Nitro Group (-NO₂) : This is a strongly deactivating group because it withdraws electron density from the ring through both inductive and resonance effects. minia.edu.eglibretexts.org It directs incoming electrophiles to the meta position.
In this compound, the activating methoxy group's directing effect is dominant over the deactivating nitro group's effect. youtube.com The methoxy group at position C-3 activates the ortho positions (C-2 and C-4) and the para position (C-6). The existing nitro group at C-5 deactivates the ring, particularly at the ortho and para positions relative to it. Therefore, the incoming nitronium ion will preferentially substitute at the positions most activated by the powerful methoxy group.
| Substituent | Type | Directing Effect | Activated/Deactivated Positions |
|---|---|---|---|
| -OCH₃ (at C-3) | Strongly Activating | Ortho, Para-Director | Activates C-2, C-4, C-6 |
| -NO₂ (at C-5) | Strongly Deactivating | Meta-Director | Deactivates the ring, directs to C-1 |
Considering these effects, the most likely positions for the introduction of a second nitro group are C-2, C-4, and C-6, leading to the formation of dinitrophenol derivatives.
Nitroaromatic compounds, including nitrophenols, exhibit unique photochemical reactivity upon absorption of light. rsc.org Photolysis can lead to the formation of various reactive intermediates and products. Studies on nitrophenols reveal that upon excitation, they can undergo dissociation. For instance, the photolysis of 2-nitrophenol (B165410) and 4-nitrophenol (B140041) can produce hydroxyl radicals (OH•) and nitrogen monoxide (NO) as major products. rsc.org
A key pathway in the photochemistry of many organic molecules is single-electron transfer (SET). sigmaaldrich.comnih.gov In this mechanism, an excited-state molecule either donates or accepts an electron from another molecule, resulting in the formation of a radical ion pair. nih.gov For nitroaromatic compounds, their reduction can be initiated by a single-electron transfer, producing a nitro anion-radical (ArNO₂⁻•). nih.gov
The SET mechanism in the photochemical reactions of this compound can be initiated by the photoexcited state of the molecule interacting with an electron donor. This process generates highly reactive radical intermediates that can undergo subsequent reactions to form final products. nih.gov The spontaneity of the SET process can be predicted based on the redox potentials of the catalyst and the substrate. sigmaaldrich.com
The photochemical SET pathway differs significantly from the polar nucleophilic aromatic substitution (SNAr) mechanism, which is a common reaction for electron-deficient aromatic rings. masterorganicchemistry.com
The SNAr mechanism is a two-step addition-elimination process. researchgate.netnih.gov
Addition : A nucleophile attacks the electron-poor aromatic ring at the carbon atom bearing a good leaving group. This is typically the rate-determining step and results in the formation of a resonance-stabilized, negatively charged intermediate called a Meisenheimer complex. masterorganicchemistry.comwikipedia.org The presence of strong electron-withdrawing groups, such as the nitro group, is crucial as they stabilize this intermediate. masterorganicchemistry.comwikipedia.org
Elimination : The leaving group is expelled from the Meisenheimer complex, and the aromaticity of the ring is restored to form the final substitution product.
In contrast, the photochemical SET mechanism does not involve a Meisenheimer complex. Instead, it proceeds through radical ion intermediates generated by the transfer of a single electron. nih.gov The reactivity is governed by the properties of these radical species rather than the stability of a charged anionic intermediate.
| Feature | Photochemical SET Mechanism | SNAr Mechanism |
|---|---|---|
| Initiation | Photoexcitation (absorption of light) | Attack by a nucleophile |
| Key Intermediates | Radical ions (e.g., ArNO₂⁻•) | Anionic σ-adduct (Meisenheimer complex) |
| Ring Substituent Role | Acts as electron acceptor/donor in excited state | Stabilizes negative charge in the Meisenheimer complex |
| Reaction Type | Radical reaction | Polar, ionic reaction |
Photochemical Reaction Pathways and Intermediate Formation
Chemical Reactivity and Transformation Mechanisms
The term "hydrolysis" in the context of a stable compound like this compound typically refers to its reaction or interaction with water, often under specific conditions such as photo-irradiation. Under normal conditions, the phenolic ring is resistant to direct hydrolysis.
However, photochemical studies on nitrophenols in aqueous environments have shown that excited-state molecules can interact with water. For example, 4-nitrophenol in an aqueous solution can generate HONO (nitrous acid) through an intermolecular excited-state hydrogen transfer with surrounding water molecules. rsc.org This is followed by the dissociation of the resulting intermediate. Water molecules can promote the dissociation of intermediates formed during photolysis, leading to products like HONO. rsc.org While direct hydrolysis of the nitro or methoxy group from the aromatic ring is energetically unfavorable, these photochemical pathways represent a form of transformation facilitated by water.
Redox Chemistry and Quinone Formation
The redox chemistry of nitrophenols is a critical aspect of their environmental fate and toxicological properties. While direct studies on the electrochemical oxidation of this compound are not extensively detailed in the available literature, the behavior of analogous compounds, such as other nitrophenols and methoxyphenols, provides a basis for understanding its potential reactions. The oxidation of aromatic compounds can proceed through mechanisms that involve the formation of intermediates with a quinoid structure. researchgate.net
The general mechanism for the oxidation of aromatic organic compounds often involves the initial oxidation to quinoid intermediates, followed by the opening of the aromatic ring to form aliphatic products, and in some cases, complete mineralization to CO2 and H2O. researchgate.net For instance, the electrochemical oxidation of p-nitrophenol is understood to occur via the formation of p-benzoquinone. researchgate.net This process is influenced by the composition of the electrode material used in electrochemical studies. researchgate.net
The formation of quinones from phenols typically requires the presence of two hydroxyl groups in the ortho or para positions. youtube.com However, more complex mechanisms can also lead to quinone formation from other substituted phenols. nih.gov For methoxy-substituted phenols, one proposed pathway involves the O-dealkylation to form a catechol (a dihydroxybenzene), which is then readily oxidized to an o-quinone. nih.gov
Atmospheric Aqueous-Phase Aging Mechanisms
Nitrophenols, including this compound (also known as 5-nitroguaiacol), are recognized as components of brown carbon (BrC) in atmospheric aerosols, particularly from biomass burning emissions. nih.gov Their presence in the atmosphere is of concern due to their potential impact on climate and human health. nih.gov The atmospheric lifetime and transformation of these compounds are significantly influenced by aqueous-phase aging processes, which occur in cloud and fog droplets. nih.gov
The aging of secondary organic aerosol (SOA) in the aqueous phase is driven by sunlight-triggered reactions, such as the direct photolysis of organic compounds and reactions with photochemically generated oxidants. These processes lead to changes in the chemical composition and physical properties of the aerosol particles. For nitrophenols, aqueous-phase oxidation is a particularly important sink in the atmosphere. nih.gov
Hydroxyl Radical Reactions
The hydroxyl radical (•OH) is a highly reactive oxidant in the atmospheric aqueous phase. nih.gov The reaction with •OH is a dominant removal pathway for many organic compounds, including nitrophenols. nih.gov The rate of this reaction is a key parameter in determining the atmospheric lifetime of these species.
For this compound (5-nitroguaiacol), the second-order rate constant for its reaction with hydroxyl radicals in the aqueous phase has been determined. This value is crucial for atmospheric modeling and for understanding the persistence of this compound in the environment.
| Compound | Second-Order Rate Constant (M⁻¹s⁻¹) |
|---|---|
| 2-methoxy-5-nitrophenol (B41512) (5-nitroguaiacol) | 5.2 x 10⁹ |
Assuming a representative aqueous •OH concentration, this rate constant corresponds to an atmospheric aqueous-phase lifetime on the order of hours. This suggests that while this compound can be transported over long distances, it is also subject to relatively rapid degradation in the aqueous phase. nih.gov
The reactivity of substituted phenols with hydroxyl radicals is influenced by the nature and position of the substituents on the aromatic ring. The methoxy group is an electron-donating group that activates the aromatic ring towards electrophilic attack by the hydroxyl radical.
Formation of Oxidized and Fragmented Products
The reaction of this compound with hydroxyl radicals leads to the formation of a variety of oxidized and fragmented products. These reactions are part of the broader chemical aging process of organic aerosols, which involves mechanisms of functionalization and fragmentation. Functionalization refers to the addition of new functional groups, such as hydroxyl groups, to the molecule, while fragmentation involves the breaking of chemical bonds to form smaller molecules.
During the photolysis of 5-nitroguaiacol in the aqueous phase, a range of transformation products are observed. The primary reaction pathways include hydroxylation, denitration (loss of the nitro group), and carbon loss. nih.gov The initial products of the reaction with •OH are often functionalized with additional electron-donating hydroxyl groups. nih.gov
The formation of these products can alter the light-absorbing properties of the aerosol. While the initial nitrophenol contributes to the brown color of the aerosol, its degradation can lead to photobleaching (a decrease in light absorption). nih.gov However, some of the reaction products may themselves be chromophores, potentially leading to an initial increase in light absorption in certain wavelength ranges. nih.gov
The specific products identified from the aqueous-phase phototransformation of 5-nitroguaiacol include compounds that have undergone hydroxylation, where a hydroxyl group is added to the aromatic ring, and products where the nitro group has been replaced. nih.gov The aging process can also lead to the formation of dinitroguaiacol through nitration, although this is more characteristic of the phototransformation of 4-nitroguaiacol. nih.gov Ultimately, prolonged oxidation can lead to the opening of the aromatic ring and the formation of smaller, more fragmented products.
Biological Activities and Mechanistic Studies of 3 Methoxy 5 Nitrophenol
Antimicrobial Properties and Efficacy
Specific studies detailing the efficacy of 3-Methoxy-5-nitrophenol against bacterial strains such as Escherichia coli and Staphylococcus aureus were not found in the reviewed literature. Consequently, data on its inhibitory effects and minimum inhibitory concentrations (MIC) are unavailable.
Inhibition of Bacterial Strains (e.g., Escherichia coli, Staphylococcus aureus)
There is no specific data available regarding the inhibitory action of this compound on E. coli or S. aureus. While other methoxyphenol compounds have demonstrated antimicrobial properties, these findings cannot be directly attributed to this compound. nih.govresearchgate.netmdpi.com
Proposed Mechanisms of Action (Cell Wall Disruption, Metabolic Pathway Inhibition)
Without experimental data on its antimicrobial activity, any proposed mechanisms of action for this compound, such as cell wall disruption or the inhibition of metabolic pathways, would be purely speculative. Research on other phenolic compounds suggests mechanisms like membrane disruption and enzyme inhibition, but these are not confirmed for this specific compound. mdpi.comnih.gov
Antioxidant Activity
Detailed studies quantifying the antioxidant activity and elucidating the specific free radical scavenging mechanisms of this compound are not present in the available search results.
Free Radical Scavenging Mechanisms
The general class of phenolic compounds is known for antioxidant properties, often acting as hydrogen donors to neutralize free radicals. nih.govscienceopen.com However, specific research on the mechanisms employed by this compound, and its efficacy in assays such as DPPH or ABTS, has not been identified. The antioxidant potential is influenced by the position and nature of substituents on the phenol (B47542) ring, meaning that data from other methoxyphenols cannot be reliably extrapolated. nih.gov
Neuropharmacological Applications
The use of this compound as a photolabile protecting group for neurotransmitters has not been documented in the provided scientific literature. Research in this area has focused on a structural isomer, 2-methoxy-5-nitrophenol (B41512).
Role as Photolabile Protecting Group for Neurotransmitters (e.g., Glycine, Beta-alanine)
Scientific studies describe the synthesis and application of the 2-methoxy-5-nitrophenyl group as a photolabile "caging" agent for neurotransmitters like glycine and beta-alanine. acs.orgnih.gov This allows for the controlled release of the neurotransmitter upon photolysis with a laser pulse, facilitating kinetic studies of receptor channels. acs.orgnih.gov However, there is no evidence to suggest that this compound is used for this purpose. The specific arrangement of the methoxy (B1213986) and nitro groups on the phenyl ring is critical for the photochemical properties required for a protecting group, and the properties of the 2-methoxy isomer cannot be assumed for the 3-methoxy isomer.
Studies of Neurotransmitter Receptor Kinetics
Direct experimental studies on the interaction of this compound with neurotransmitter receptors and the resulting kinetic effects are not extensively documented in publicly available research. However, the potential for interaction can be inferred from the general behavior of small phenolic compounds in biological systems. Phenolic compounds are known to modulate the action of various neurotransmitters and their receptors, including the GABA, acetylcholine, serotonin, and dopamine systems nih.govresearchgate.net.
The structure of this compound, featuring a hydroxyl group on an aromatic ring, allows for potential non-covalent interactions, such as hydrogen bonding and hydrophobic interactions, with the amino acid residues in the binding pockets of receptors nih.gov. Such interactions could theoretically modulate receptor conformation and function. For example, some polyphenols have been shown to act as allosteric modulators of GABAA receptors or to potentiate the activity of nicotinic acetylcholine receptors nih.gov. It is hypothesized that small molecules like this compound could act as competitive antagonists at certain neurotransmitter binding sites, similar to how L-phenylalanine interacts with NMDA and AMPA receptors wikipedia.org. However, without specific research on this compound, any discussion of its effects on neurotransmitter receptor kinetics remains speculative.
Interaction with Biological Systems and Molecular Targets
The interaction of this compound with biological systems is dictated by its physicochemical properties, including its aromatic nature, the presence of a nitro group, a phenolic hydroxyl group, and a methoxy group. These features allow the molecule to participate in a range of interactions and metabolic processes.
A primary metabolic pathway for nitrophenolic compounds in biological systems is the reduction of the nitro group. This process is a critical step in both the detoxification and, in some cases, the bioactivation of these molecules cdc.gov. The reduction can proceed through several steps, often involving enzymatic systems like cytochrome P450 reductases.
The nitro group (-NO2) is typically reduced first to a nitroso (-NO) intermediate, and then to a hydroxylamine (-NHOH) derivative cdc.gov. These intermediates are often more reactive than the parent nitro compound. The hydroxylamine metabolite, in particular, can be unstable and may undergo further reactions, including rearrangement or oxidation, potentially leading to the formation of reactive oxygen species (ROS) and inducing oxidative stress nih.gov. The final step in this reductive pathway is the formation of the corresponding amine (aminophenol), which is generally less toxic and can be more readily conjugated and excreted from the body cdc.govnih.gov.
Table 1: General Metabolic Pathway of Nitro Group Reduction
| Step | Functional Group Transformation | Intermediate Compound | General Reactivity |
|---|---|---|---|
| 1 | Nitro to Nitroso | Nitroso-derivative | Reactive |
| 2 | Nitroso to Hydroxylamine | Hydroxylamine-derivative | Highly Reactive |
This table outlines the generalized reductive pathway for aromatic nitro compounds in biological systems.
The phenolic hydroxyl (-OH) group is a key functional moiety that significantly influences the molecule's interactions with biological targets. It can act as both a hydrogen bond donor (via the hydrogen atom) and a hydrogen bond acceptor (via the lone pairs on the oxygen atom) quora.com. This capability allows this compound to form hydrogen bonds with water, enhancing its solubility, and more importantly, with amino acid side chains (e.g., serine, threonine, aspartate, glutamate) and the peptide backbone of proteins and enzymes nih.gov.
Direct research on the influence of this compound on specific cellular signaling pathways is limited. However, studies on nitrophenols in general suggest they can induce cellular responses, including impacts on cell membranes. A mixture of 2-, 3-, and 4-nitrophenol (B140041) has been shown to induce cytotoxic effects and cause substantial changes in cell membranes, making them more permeable nih.govresearchgate.net.
Plant Growth Regulation (as Sodium Salt, Atonik)
The sodium salt of an isomer of this compound, specifically sodium 2-methoxy-5-nitrophenolate (also known as sodium 5-nitroguaiacolate), is a key component of a widely used plant growth regulator known as Atonik lookchem.comnih.govbloomtechz.com. Atonik is typically a formulation containing a mixture of three sodium nitrophenolates: sodium 5-nitroguaiacolate, sodium ortho-nitrophenolate, and sodium para-nitrophenolate agreencobio.comaquaticchemicals.commade-in-china.com.
This biostimulant is reported to enhance plant performance through various mechanisms. Upon application, it is rapidly absorbed and can promote the flow of cytoplasm within plant cells, thereby activating cellular functions agreencobio.comaquaticchemicals.com. The proposed mode of action includes stimulating nutrient uptake, enhancing photosynthesis, and regulating the balance of endogenous plant hormones bloomtechz.comagrivruddhi.com.
The application of Atonik has been shown to yield a range of positive effects on crop growth and development. These benefits include breaking seed dormancy, promoting germination and robust root development, stimulating vegetative growth, and improving flowering and fruit set agreencobio.comagrivruddhi.comkisanshop.in. Additionally, it helps plants build resilience against various environmental stresses such as drought, cold, and flooding agreencobio.comagrivruddhi.com.
Table 2: Reported Effects of Atonik on Various Crops
| Crop | Observed Effects | Reference |
|---|---|---|
| General | Promotes seed germination and root development. | agrivruddhi.com |
| General | Stimulates vegetative growth and enhances stress tolerance. | agreencobio.comagrivruddhi.com |
| General | Improves flowering, fruit set, yield, and quality. | agreencobio.comkisanshop.in |
| Cotton | Increases stress resistance and boll weight. | made-in-china.com |
| Tobacco | Strengthens the plant, improves rooting, and increases leaf quality and yield. | made-in-china.com |
| Peanut | Increases flowering number and fruit-bearing rate, leading to yield increase. | made-in-china.com |
This table summarizes the documented agricultural benefits of the plant growth regulator Atonik, which contains the sodium salt of an isomer of this compound.
Environmental Fate, Degradation, and Ecotoxicological Implications
Environmental Occurrence and Sources
3-Methoxy-5-nitrophenol, also known as 5-nitroguaiacol, is a nitrated aromatic compound of environmental interest. It is not a primary emission from natural sources but is formed through atmospheric chemical processes and has been identified in various environmental compartments.
Formation from Atmospheric Photochemical Reactions of Aromatic Compounds
This compound is formed in the atmosphere through the photochemical oxidation of precursor compounds, primarily guaiacol (B22219) (2-methoxyphenol). Guaiacol is a volatile organic compound released in significant quantities from the burning of biomass, particularly from the pyrolysis of lignin researchgate.netnih.gov.
The atmospheric processing of guaiacol can lead to the formation of nitrated guaiacol species, including this compound nih.gov. This transformation involves multiphase chemical reactions. In simulated atmospheric aerosol environments, the nitration of guaiacol can occur, and isomeric mono-nitroguaiacols have been identified as products nih.govacs.org. These reactions can be initiated by hydroxyl radicals (OH) during the day or nitrate (B79036) radicals (NO₃) at night, in the presence of nitrogen oxides (NOx) researchgate.netnih.gov. The formation of this compound contributes to the generation of secondary organic aerosols (SOAs), which are a significant component of particulate matter nih.govacs.org.
Presence in Vehicular Exhaust
Nitrophenols as a class of compounds are known to be formed and emitted in the exhaust of both gasoline and diesel-powered vehicles. This occurs through the thermal reaction of fuel components with nitrogen oxides present in the high-temperature environment of an internal combustion engine. However, specific identification and quantification of this compound in vehicular exhaust are not extensively documented in the available scientific literature.
Identification as Component of Nitrated Aromatic Compounds (NACs) in Particulate Matter (PM2.5)
This compound has been identified as a component of nitrated aromatic compounds (NACs) within fine particulate matter (PM2.5), which consists of airborne particles with an aerodynamic diameter of 2.5 micrometers or less sdu.edu.cn. These particles are of significant concern due to their ability to penetrate deep into the respiratory system nih.gov.
| Condition | Average Mass Concentration (ng/m³) | Source |
|---|---|---|
| Non-foggy days | 14 ± 29.92 | sdu.edu.cn |
| Foggy days | 7.3 ± 5.48 | sdu.edu.cn |
Degradation Pathways in Environmental Compartments
Once formed, this compound is subject to various degradation processes in the environment, which determine its persistence and fate. The primary degradation pathways include photolysis and biodegradation.
Photolysis in Air and Water
Photolysis, or degradation by sunlight, is a significant removal pathway for this compound in both the atmosphere and aqueous environments. As a component of atmospheric brown carbon, it absorbs solar radiation, which can lead to its chemical transformation researchgate.netcopernicus.org.
In aqueous solutions, the photolysis of 5-nitroguaiacol has been studied under simulated sunlight. The process follows first-order kinetics at environmentally relevant concentrations frontiersin.org. Research has determined its atmospheric lifetime in the aqueous phase, which suggests it is stable enough for long-range transport away from its sources frontiersin.orgnih.gov. During photolysis, transformations such as carbon loss and hydroxylation can occur frontiersin.org. The electron-withdrawing nitro group on the aromatic ring has a deactivating effect, making its reaction rate slower compared to its non-nitrated precursor, guaiacol researchgate.net.
| Parameter | Value | Source |
|---|---|---|
| Atmospheric Lifetime (at pH 5) | 167 hours | frontiersin.orgnih.gov |
Biodegradation in Water and Soil
Biodegradation is a key process for the removal of this compound from soil and water systems. Specific bacterial strains have been identified that can utilize this compound as a source of carbon and energy, breaking it down into less complex and non-toxic substances nih.govresearchgate.net.
Studies have shown that bacteria from the genus Rhodococcus, isolated from forest soil, are capable of degrading 5-nitroguaiacol nih.govresearchgate.net. During this degradation process, a stoichiometric release of nitrite (B80452) ions is observed, indicating the cleavage of the nitro group from the aromatic ring nih.govresearchgate.net. These bacterial strains exhibit a degree of specificity, as they can utilize 5-nitroguaiacol but may not be able to degrade other structurally similar nitroaromatic compounds nih.gov. This microbial degradation represents a natural attenuation pathway for this compound in contaminated environments nih.gov.
Role of Microorganisms in Degradation Processes
The biodegradation of nitrophenolic compounds is predominantly a microbial process, with bacteria playing a principal role. researchgate.net While specific studies on this compound are not extensively documented, the degradation pathways for analogous compounds like nitrophenols have been well-researched. Microorganisms have developed various enzymatic strategies to break down these aromatic rings, often utilizing them as sources of carbon and energy. kapillarelektrophorese.com
Numerous bacterial genera have been identified as capable of degrading nitrophenols, including Pseudomonas, Arthrobacter, Ralstonia, Burkholderia, Moraxella, and Nocardioides. kapillarelektrophorese.comscirp.orguitm.edu.myykcs.ac.cn These microbes can metabolize nitrophenols under both aerobic and anaerobic conditions. The presence of a nitro group generally makes the aromatic ring more resistant to breakdown. nih.gov
The typical aerobic degradation pathway for nitrophenols involves an initial mono- or dioxygenase-catalyzed reaction that removes the nitro group (as nitrite) and hydroxylates the ring, forming intermediates such as catechol or hydroquinone. ykcs.ac.cnwikipedia.org These intermediates are then processed through ring-cleavage pathways, such as the ortho- or meta-cleavage pathways, which break down the aromatic structure into aliphatic acids that can enter central metabolic cycles like the Krebs cycle. wikipedia.orgnih.gov A common end-product of these pathways is β-ketoadipate, which is further metabolized by the cell. bohrium.com Fungi and soil bacteria widely employ the β-ketoadipate pathway to convert various aromatic pollutants into benign metabolites. bohrium.com
Half-life Studies in Various Aquatic and Soil Environments
The environmental persistence of a chemical is often quantified by its half-life, which is the time required for its concentration to decrease by half. For nitrophenolic compounds, half-life is highly dependent on environmental conditions such as the presence of adapted microbial populations, oxygen levels, sunlight, and soil type. mdpi.com
In Aquatic Environments: In water, both biodegradation and photolysis (degradation by sunlight) are significant fate processes for nitrophenols. mdpi.com The half-life of nitrophenols in freshwater can range from one to eight days. mdpi.comnih.gov In marine environments, the degradation process can be slower. mdpi.com For 4-nitrophenol (B140041), the half-life in various surface waters has been measured to be between less than one day and 21 days. iaea.org
In Soil Environments: Biodegradation is considered the most critical process determining the fate of nitrophenols in soil. mdpi.comnih.gov The half-life varies significantly with soil depth and oxygen availability.
Aerobic Conditions: In topsoil, where oxygen is plentiful, microbial activity is higher, leading to faster degradation. The half-life of 4-nitrophenol under aerobic conditions is approximately 1 to 3 days. nih.gov For 2-nitrophenol (B165410), the aerobic half-life in sandy loam soil was estimated to be around 12 days. mdpi.com
Anaerobic Conditions: In deeper subsoils or waterlogged conditions where oxygen is limited, degradation is much slower. The half-life of 4-nitrophenol in topsoil under anaerobic conditions is about 14 days, which extends to 40 days or more in subsoils. mdpi.comnih.gov
It is important to note that the rate of disappearance of nitrophenols in soil and water may not always follow first-order kinetics, which can make a simple half-life evaluation less meaningful in some contexts. mdpi.com
Table 1: Environmental Half-life of Related Nitrophenol Isomers
| Compound | Environment | Conditions | Reported Half-life | Reference |
|---|---|---|---|---|
| Nitrophenols (general) | Freshwater | - | 1 - 8 days | mdpi.comnih.gov |
| 4-Nitrophenol | Surface Water | - | <1 - 21 days | iaea.org |
| 4-Nitrophenol | Topsoil | Aerobic | 1 - 3 days | nih.gov |
| 4-Nitrophenol | Topsoil | Anaerobic | ~14 days | mdpi.comnih.gov |
| 4-Nitrophenol | Subsoil | Aerobic | ~40 days | mdpi.com |
| 2-Nitrophenol | Sandy Loam Soil | Aerobic | ~12 days | mdpi.com |
Monitoring and Detection in Environmental Samples
The accurate detection and quantification of this compound in environmental matrices like water and soil are crucial for assessing contamination levels and understanding its environmental fate. Due to its potential presence at trace concentrations, advanced and sensitive analytical techniques are required.
Advanced Analytical Techniques for Trace Detection
Several powerful analytical methods are employed for the analysis of nitrophenolic compounds. These techniques offer high sensitivity, selectivity, and the ability to separate complex mixtures often found in environmental samples.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of nitrophenols in environmental samples. basicmedicalkey.com It is particularly well-suited for non-volatile compounds and often does not require the chemical derivatization step that may be necessary for other methods. dphen1.com The separation is typically achieved on a reversed-phase column (e.g., C18), where analytes are separated based on their hydrophobicity. chromatographyonline.comphmethods.net
For detection, a UV/Visible spectrophotometric detector is commonly used, as the aromatic structure of nitrophenols allows for strong absorbance of UV light. basicmedicalkey.comchromatographyonline.com Diode array detection (DAD) can provide spectral information, aiding in peak identification and purity assessment. researchgate.net To enhance sensitivity for trace analysis in complex matrices like soil or wastewater, a sample preparation step such as Solid-Phase Extraction (SPE) is often performed to concentrate the analytes and remove interfering substances before HPLC analysis. chromatographyonline.comresearchgate.net An established HPLC-MS method for determining nitrophenols in soil involves ultrasonic extraction followed by liquid-liquid extraction for cleanup and concentration prior to analysis. ykcs.ac.cn While a specific method for this compound is not detailed, a reverse-phase HPLC method has been described for its isomer, 2-Methoxy-5-nitrophenol (B41512), using a simple mobile phase of acetonitrile, water, and an acid modifier, which indicates a high likelihood of applicability for the 3-methoxy isomer. sielc.com
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific technique for identifying and quantifying volatile and semi-volatile organic compounds. thermofisher.com For the analysis of polar compounds like nitrophenols, a chemical derivatization step is typically required to increase their volatility and thermal stability, and to improve their chromatographic behavior by reducing interactions with the GC column. researchgate.netmdpi.com Silylation is a common derivatization technique used for this purpose. researchgate.net
Following separation on a capillary column based on boiling point and polarity, the compounds enter the mass spectrometer. thermofisher.com The mass spectrometer ionizes the molecules (commonly via electron impact) and separates the resulting fragments based on their mass-to-charge ratio, producing a unique mass spectrum that acts as a chemical fingerprint for definitive identification. researchgate.netyoutube.com For trace-level quantification, selected ion monitoring (SIM) mode can be used to enhance sensitivity by focusing only on characteristic ions of the target analyte. For even greater selectivity in complex samples, tandem mass spectrometry (GC-MS/MS) can be employed. thermofisher.com
Capillary Electrophoresis (CE) is a high-efficiency separation technique that separates ions based on their electrophoretic mobility in an electric field. This method is known for its simplicity, rapidity, and high resolving power, making it suitable for separating structurally similar isomers of nitrophenols. researchgate.netnih.gov
In Capillary Zone Electrophoresis (CZE), a common mode of CE, nitrophenol isomers can be effectively separated by optimizing the run buffer, for instance by adding an organic modifier like methanol. researchgate.netnih.gov Another variant, Micellar Electrokinetic Chromatography (MEKC), extends the applicability of CE to neutral molecules and improves the separation of charged ones. wikipedia.org In MEKC, a surfactant is added to the buffer above its critical micelle concentration, forming micelles that act as a pseudo-stationary phase. Analytes partition between the aqueous buffer and the hydrophobic interior of the micelles, allowing for separation based on their hydrophobicity and charge. kapillarelektrophorese.comwikipedia.org Methods have been successfully developed for the analysis of 3-nitrophenol (B1666305) in water samples using CE after a preconcentration step with multi-walled carbon nanotubes. mdpi.com
Table 2: Summary of Analytical Techniques for Nitrophenol Detection
| Technique | Principle of Separation | Common Detector | Key Considerations for Nitrophenols | Reference |
|---|---|---|---|---|
| HPLC | Differential partitioning between a liquid mobile phase and a solid stationary phase (e.g., C18). | UV/Visible, Diode Array (DAD), Mass Spectrometry (MS) | Excellent for polar, non-volatile compounds. Sample preconcentration (SPE) often needed for trace analysis. | ykcs.ac.cnbasicmedicalkey.comchromatographyonline.com |
| GC-MS | Partitioning between a gaseous mobile phase and a liquid/solid stationary phase in a capillary column. | Mass Spectrometry (MS) | Requires derivatization to increase volatility and thermal stability. Provides definitive structural identification. | thermofisher.comresearchgate.netmdpi.com |
| Capillary Electrophoresis | Differential migration of charged species in an electric field. In MEKC, partitioning into micelles is also used. | UV/Visible | High separation efficiency, ideal for isomers. Requires minimal sample volume. MEKC can separate neutral analytes. | researchgate.netwikipedia.orgnih.gov |
Spectrophotometry and Fluorescence Detection
Spectrophotometric methods, particularly UV-Vis spectrophotometry, are widely used for the determination of nitrophenolic compounds due to their straightforwardness, speed, and cost-effectiveness scienceopen.com. The presence of the nitro group and the phenolic hydroxyl group on the aromatic ring gives these compounds characteristic absorption spectra in the ultraviolet and visible regions.
For the related compound 2-Methoxy-5-nitrophenol, spectrophotometric measurements have been used to monitor the stability of its stock solutions. The absorption spectrum of 2-Methoxy-5-nitrophenol shows a characteristic absorption peak, and its absorbance can be measured to determine its concentration cas.cz. The stability of aqueous solutions of this compound was confirmed over a period of three months by monitoring the absorbance at its maximum absorption wavelength (λmax) cas.cz.
The absorption spectra of nitrophenols are pH-dependent. In aqueous solutions, p-nitrophenol, for example, exists in a colorless undissociated form at acidic pH and a yellow anionic form at basic pH, with different absorption maxima umcs.pl. This property is often exploited for their quantification. The dissociation of the phenolic proton at higher pH leads to a bathochromic shift (a shift to longer wavelengths) of the absorption bands, which is a common characteristic of phenolic compounds frontiersin.org.
While direct spectrophotometry is simple, its selectivity can be limited in complex environmental samples due to overlapping spectra from other compounds researchgate.net. To overcome this, derivative spectrophotometry can be employed. A method using the first derivative of the density ratio spectra has been developed for the simultaneous determination of nitrophenol isomers in environmental samples without prior separation steps researchgate.netjchr.org. Although not specifically documented for this compound, this technique could potentially be adapted for its analysis in mixtures.
Electrochemical Methods
Electrochemical techniques offer high sensitivity, good selectivity, and relatively low instrumentation cost for the determination of electroactive compounds like nitrophenols. The nitro group in these compounds is readily reducible, making them ideal candidates for analysis by methods such as voltammetry.
Differential Pulse Voltammetry (DPV) at a hanging mercury drop electrode (HMDE) has been successfully applied for the determination of the related isomer, 2-Methoxy-5-nitrophenol cas.cz. This technique involves applying a series of regular voltage pulses superimposed on a linearly increasing voltage ramp, and the resulting current is measured just before and after each pulse. The difference in current is plotted against the potential, resulting in a peak-shaped signal whose height is proportional to the analyte concentration. For 2-Methoxy-5-nitrophenol, this method has been shown to be effective for its quantification cas.cz.
Adsorptive Stripping Voltammetry (AdSV) is another highly sensitive electrochemical technique that can be used for the determination of trace amounts of nitrophenols cas.cz. This method involves a pre-concentration step where the analyte is adsorbed onto the surface of the working electrode, followed by a voltammetric scan to measure the current response, which is proportional to the concentration of the adsorbed analyte. AdSV has been shown to provide enhanced sensitivity for the quantification of nitrated pesticides and could be applicable to this compound cas.cz.
The choice of the working electrode is crucial in developing an electrochemical sensor. Modified electrodes, such as those using a glassy carbon electrode coated with a Nafion membrane, have been shown to improve the selectivity in the voltammetric determination of nitrophenols cas.cz. While specific studies on this compound are scarce, the principles of electrochemical detection of other nitrophenols, such as 4-nitrophenol, using novel composite-modified electrodes, demonstrate the potential of these methods for sensitive and selective analysis acs.org.
Sample Preparation and Pre-concentration Techniques
The accurate determination of this compound in environmental samples often requires sample preparation and pre-concentration steps to remove interfering substances and to increase the analyte concentration to a level detectable by the analytical instrument. The choice of technique depends on the sample matrix (water, soil, or air) and the subsequent analytical method.
Solid-Phase Extraction (SPE) is a widely used technique for the extraction and pre-concentration of nitrophenols from aqueous samples nih.govsigmaaldrich.com. This method involves passing the sample through a cartridge containing a solid adsorbent that retains the analytes of interest. The retained compounds are then eluted with a small volume of a suitable solvent. For nitrophenols, polymeric sorbents like LiChrolut EN have been used effectively chromatographyonline.com. The selection of the sorbent and elution solvent is critical for achieving high recovery and selectivity sigmaaldrich.comchromatographyonline.com. Dispersive solid-phase extraction is a variation of SPE that has been used for the purification of extracts from solid samples like soil and sediment nih.gov.
Stir Bar Sorptive Extraction (SBSE) is a solventless sample preparation technique that has been applied to the determination of nitrophenols in water and soil samples nih.gov. In SBSE, a magnetic stir bar coated with a sorbent material is introduced into the sample. The analytes partition from the sample matrix into the sorbent. After extraction, the stir bar is removed, and the analytes are thermally desorbed into a gas chromatograph for analysis nih.gov. This technique is environmentally friendly as it minimizes the use of organic solvents .
Microwave-Assisted Extraction (MAE) is an efficient method for extracting organic compounds from solid matrices like soil nih.gov. This technique uses microwave energy to heat the solvent and sample, which accelerates the extraction of analytes from the matrix into the solvent . MAE has been successfully used to release nitrophenols from soil matrices into an aqueous phase prior to their pre-concentration by SBSE nih.gov.
For air samples, collection often involves drawing air through filters to trap particulate matter, followed by solvent extraction of the filters to recover the analytes for analysis cdc.govacs.org.
The following table summarizes some of the sample preparation techniques used for nitrophenols in different environmental matrices.
| Technique | Matrix | Description | Advantages |
|---|---|---|---|
| Solid-Phase Extraction (SPE) | Water | Analytes are adsorbed onto a solid sorbent in a cartridge and then eluted with a solvent. | High pre-concentration factors, good selectivity. |
| Stir Bar Sorptive Extraction (SBSE) | Water, Soil Extracts | A coated stir bar adsorbs analytes, which are then thermally desorbed for analysis. | Solventless, environmentally friendly, high sensitivity. |
| Microwave-Assisted Extraction (MAE) | Soil | Microwave energy is used to accelerate the extraction of analytes from the solid matrix into a solvent. | Fast extraction times, reduced solvent consumption. |
| Filter Sampling and Solvent Extraction | Air (Particulate Matter) | Particulate matter is collected on filters, and the analytes are extracted with a solvent. | Standard method for air sampling. |
Application in Air Quality Assessment
Nitrated phenolic compounds, including methoxylated nitrophenols, are recognized as constituents of atmospheric particulate matter and can influence air quality sdu.edu.cnsdu.edu.cn. These compounds can be emitted directly from sources such as biomass burning and vehicle exhaust, or they can be formed in the atmosphere through chemical reactions of precursor compounds cdc.gov.
The isomer 2-Methoxy-5-nitrophenol has been measured in fine particulate matter (PM2.5) samples collected during winter fog events sdu.edu.cn. The presence of such compounds in atmospheric aerosols is significant as they can contribute to the light-absorbing properties of brown carbon, which has implications for radiative forcing and climate sdu.edu.cn. The study of nitrated aromatic compounds in PM2.5 helps in understanding their sources, formation processes, and optical properties sdu.edu.cn.
Methoxyphenols, the parent compounds of nitromethoxyphenols, are considered tracers for wood combustion cdc.govacs.org. Their subsequent nitration in the atmosphere can lead to the formation of compounds like this compound. Therefore, monitoring these nitrated derivatives can provide insights into the atmospheric processing of biomass burning emissions.
The analytical methods for determining these compounds in air samples typically involve the collection of particulate matter on filters, followed by extraction and analysis using techniques like gas chromatography-mass spectrometry (GC/MS) cdc.govacs.org. The development of sensitive and reliable methods for their quantification is crucial for assessing their atmospheric concentrations and impact on air quality acs.org.
The following table presents data on the concentration of the related compound 2-Methoxy-5-nitrophenol found in atmospheric studies.
| Compound | Location | Sample Type | Concentration Range | Significance |
|---|---|---|---|---|
| 2-Methoxy-5-nitrophenol | Nanjing, China | PM2.5 | Not explicitly stated, but identified as a component of nitrated aromatic compounds. | Contributes to brown carbon and understanding secondary aerosol formation. |
Monitoring in Water and Soil
Nitrophenols are considered priority pollutants by environmental agencies due to their potential toxicity. Their presence in water and soil is a concern, and monitoring their levels is essential for environmental risk assessment. While specific monitoring data for this compound is limited, the analytical methodologies developed for nitrophenols in general are applicable to this compound.
The determination of nitrophenols in water and soil often requires sensitive analytical techniques due to their typically low concentrations in the environment. Methods combining a pre-concentration step, such as stir bar sorptive extraction (SBSE), with a detection technique like gas chromatography-mass spectrometry (GC-MS) have been developed for the analysis of nitrophenols in water and soil samples nih.gov. These methods can achieve very low limits of detection, in the range of ng/L for water and ng/g for soil nih.gov.
For soil samples, an initial extraction step is necessary to transfer the analytes from the solid matrix to a liquid phase. Microwave-assisted extraction (MAE) has been shown to be an effective technique for this purpose nih.gov. Once extracted, the analytes can be pre-concentrated and analyzed.
The following table provides an overview of the detection limits achieved for nitrophenols in water and soil using a validated analytical method.
| Matrix | Analytical Method | Limit of Detection (LOD) Range |
|---|---|---|
| Water | SBSE-TDU-GC-MS | 0.001 - 0.031 µg/L |
| Soil | MAE-SBSE-TDU-GC-MS | 0.020 - 0.107 ng/g |
Data from a study on seven nitrophenols, indicating the sensitivity of the methodology applicable to related compounds.
Formation of Metabolites and Degradation Products
The environmental fate of this compound is determined by its transformation through biotic (metabolism) and abiotic (degradation) processes. These processes can lead to the formation of various metabolites and degradation products, which may have different toxicological and environmental properties than the parent compound.
Metabolism in Plants: Studies on the uptake and transformation of the related compound 4-nitroguaiacol (4-methoxy-2-nitrophenol) in maize have provided insights into the potential metabolic pathways of nitromethoxyphenols. In these studies, a metabolite was tentatively identified as 3-methoxy-5-nitrocatechol through LC-MS/MS analysis. This suggests that hydroxylation is a key step in the detoxification process in plants.
Photodegradation in Aqueous Phase: Photolysis is a significant degradation pathway for nitrophenols in the aquatic environment. The photolysis of 5-nitroguaiacol (2-methoxy-5-nitrophenol), an isomer of this compound, has been investigated under artificial sunlight. The degradation of 5-nitroguaiacol was found to be slower than that of its isomer, 4-nitroguaiacol frontiersin.org. The phototransformation of 5-nitroguaiacol was characterized by processes such as carbon loss, hydroxylation, and carbon gain frontiersin.org. The formation of numerous chromophoric products during the photolysis of 5-nitroguaiacol suggests its potential to contribute to the formation of secondary brown carbon in the atmosphere frontiersin.org.
The degradation of nitrophenols can also be influenced by the presence of other substances in the water. For example, the photocatalytic degradation of nitrophenols can be enhanced in the presence of a photocatalyst like TiO2 researchgate.net. The degradation pathways can involve the formation of dihydroxynitrobenzenes through the attack of hydroxyl radicals researchgate.net.
The following table lists some of the identified or proposed metabolites and degradation products of related nitromethoxyphenols.
| Parent Compound | Process | Metabolite/Degradation Product | Significance |
|---|---|---|---|
| 4-Nitroguaiacol | Metabolism in Maize | 3-Methoxy-5-nitrocatechol | Indicates hydroxylation as a detoxification pathway in plants. |
| 5-Nitroguaiacol | Aqueous Photolysis | Products of carbon loss, hydroxylation, and carbon gain | Contributes to the formation of secondary brown carbon. |
| Nitrophenols (general) | Photocatalytic Degradation | Dihydroxynitrobenzenes | Intermediates in the mineralization of nitrophenols. |
Applications of 3 Methoxy 5 Nitrophenol in Advanced Materials and Other Fields
Precursor in Organic Synthesis for Pharmaceutical and Agrochemical Derivatives
3-Methoxy-5-nitrophenol serves as a crucial building block in the synthesis of complex organic molecules, particularly for the pharmaceutical and agrochemical industries. Its specific arrangement of methoxy (B1213986), nitro, and hydroxyl functional groups allows for versatile chemical modifications, making it a valuable precursor for various derivatives.
Nitroaniline derivatives are important intermediates in the chemical industry. The structural backbone of this compound is relevant to the synthesis of related nitroaniline compounds. For instance, a similar compound, 3,5-dinitroanisole, can be converted to 3-methoxy-5-nitro-phenylamine. This process involves a selective reduction of one nitro group to an amine, achieved by using sodium sulfide and sodium bicarbonate in a methanol-water solution. The reaction is heated to reflux and results in a high yield of the corresponding nitroaniline derivative. chemicalbook.com
General methods for the synthesis of nitroanilines from aromatic nitro compounds often involve reacting the nitro compound with an O-alkylhydroxylamine or its salt in the presence of a base. google.com This approach provides a direct amination of the aromatic ring, yielding the desired nitroaniline derivative in a single step. google.com
The methoxy-nitrophenol moiety is a key structural element in the synthesis of several pharmaceutical compounds.
Bosutinib: This tyrosine kinase inhibitor, used in the treatment of chronic myelogenous leukemia (CML), incorporates a substituted methoxyaniline fragment in its final structure. derpharmachemica.comnih.govwikipedia.org While various synthetic routes to Bosutinib exist, related nitrophenol compounds are utilized. For example, 2-Methoxy-5-Nitrophenol (B41512) is used for analytical method development and quality control during the commercial production of Bosutinib. synzeal.com In some synthetic pathways, a nitration step is performed on a methoxy-substituted aromatic precursor to introduce the nitro group, which is later reduced to an amine for subsequent reactions. nih.gov
Linzagolix: An oral gonadotropin-releasing hormone (GnRH) receptor antagonist, Linzagolix is used for treating uterine fibroids. nih.govdrugbank.comnih.gov The synthesis of Linzagolix involves the use of nitrated methoxyphenyl intermediates. For example, one synthetic route involves the nitration of a fluoro-methoxyphenyl derivative to create a key intermediate, 4-fluoro-2-methoxy-5-nitrophenyl carbonate. portico.org This intermediate is then further processed to construct the final complex molecule. portico.org
The following table summarizes the key intermediates and their roles in the synthesis of these drugs.
| Drug | Related Intermediate | Role in Synthesis |
| Bosutinib | 2-Methoxy-5-Nitrophenol | Used in analytical method development and quality control for commercial production. synzeal.com |
| Methyl 4-(3-chloropropoxy)-5-methoxy-2-nitrobenzoate | An intermediate formed after nitration of a methoxybenzoate precursor. nih.gov | |
| Linzagolix | Ethyl 4-fluoro-2-methoxy-5-nitrophenyl carbonate | An intermediate formed via nitration of ethyl 4-fluoro-2-methoxyphenyl carbonate. portico.org |
| 4-fluoro-2-Methoxy-5-nitroaniline | An important organic intermediate for synthesizing substituted benzene (B151609) products related to the drug's structure. chemicalbook.com |
Role in Analytical Chemistry
Molecular imprinting is a technique used to create polymers with specific recognition sites for a target molecule. researchgate.netmdpi.com In the development of molecularly imprinted polymers (MIPs) for nitrophenol compounds, it is crucial to assess the selectivity of the polymer. This is often achieved by testing the MIP's binding affinity for the target molecule against other structurally similar compounds.
Due to its isomeric relationship with other common nitrophenols (like 4-nitrophenol), this compound can serve as an important reference compound in such studies. By comparing the adsorption of the target nitrophenol with that of this compound, researchers can quantify the selectivity and effectiveness of the imprinting process. researchgate.net Studies on MIPs designed for 4-nitrophenol (B140041), for example, would analyze the binding of various nitrophenol isomers to determine the specificity of the recognition sites. researchgate.netresearchgate.net
Research on Adsorption Properties
The study of how different materials adsorb nitrophenols from aqueous solutions is a significant area of environmental research. Various sorbents, including activated carbon, zeolites, and polymeric resins, are evaluated for their capacity to remove these pollutants.
In this context, this compound can be used as a reference analyte to characterize the adsorption behavior of different sorbents. When developing materials for the removal of a specific nitrophenol isomer, it is essential to understand how the sorbent interacts with other isomers. By conducting comparative adsorption studies with compounds like this compound, scientists can assess the selectivity of the adsorbent material. For instance, research on the removal of 4-nitrophenol from water using different porous materials would involve comparing its adsorption capacity to that of other phenolic compounds to understand the surface interactions. researchgate.net
Influence of pKa on Adsorption Behavior
The acid dissociation constant (pKa) is a critical parameter that governs the behavior of this compound in various chemical and physical processes, including its adsorption onto surfaces. The predicted pKa for this compound is approximately 7.96. doubtnut.com This value indicates the pH at which the compound exists in equilibrium between its protonated (phenolic) form and its deprotonated (phenolate) form.
The pKa value is significantly influenced by the electronic effects of the substituents on the phenol (B47542) ring. In this compound, the two key substituents are the nitro group (-NO2) and the methoxy group (-OCH3).
Nitro Group (-NO2): The nitro group is a strong electron-withdrawing group due to both inductive (-I) and resonance (-R) effects. quora.com It pulls electron density away from the aromatic ring, which in turn delocalizes the negative charge of the phenolate (B1203915) anion formed after deprotonation. This stabilization of the conjugate base makes the phenolic proton more acidic, resulting in a lower pKa value compared to unsubstituted phenol.
Methoxy Group (-OCH3): The methoxy group has competing effects. It is electron-withdrawing by induction (-I effect) due to the electronegativity of the oxygen atom, but it is electron-donating by resonance (+R effect) due to the lone pairs on the oxygen. libretexts.org When positioned meta to the hydroxyl group, as in this compound, its resonance effect is minimized, and the inductive electron-withdrawing effect is more pronounced, which contributes to increased acidity.
The state of protonation, dictated by the solution's pH relative to the pKa, directly influences the adsorption behavior of this compound.
At pH < pKa (7.96): The compound will predominantly exist in its neutral, protonated form (this compound). Its adsorption will be governed by non-electrostatic interactions such as hydrogen bonding, van der Waals forces, and π-π stacking with the adsorbent surface.
At pH > pKa (7.96): The compound will be primarily in its anionic, deprotonated form (3-methoxy-5-nitrophenolate). In this state, electrostatic interactions become dominant. The phenolate can be strongly attracted to positively charged surfaces or repelled by negatively charged ones.
Therefore, the pKa is a fundamental predictor of how this compound will interact with adsorbent materials in advanced applications, such as environmental remediation or catalysis, as the surface charge of the adsorbent and the pH of the medium will collectively determine the extent and nature of adsorption.
Sensing Applications
While there is extensive research on the development of chemical sensors for related phenolic compounds, specific sensing applications targeting this compound are not widely documented in current scientific literature. However, the principles used to detect similar molecules, such as 3-methoxyphenol (3-MP) and various nitrophenol isomers, provide a strong basis for developing potential sensing platforms for this compound.
Electrochemical methods are commonly employed for the detection of phenolic compounds due to their high sensitivity, rapid response, and cost-effectiveness. nih.govplos.org These sensors typically involve the modification of an electrode surface with nanomaterials that enhance catalytic activity and facilitate the oxidation or reduction of the target analyte.
Research into sensors for the closely related compound 3-methoxyphenol (3-MP) demonstrates the utility of nanocomposites. For instance, electrodes modified with iron oxide decorated carbon nanotubes (Fe3O4-CNT) have been successfully used to create sensitive and selective sensors for 3-MP. nih.govplos.org In such systems, the current response of the sensor changes upon the adsorption of the analyte onto the electrode surface. nih.govplos.org Similarly, silver oxide decorated carbon black (Ag2O/CB) nanocomposites have been fabricated into electrochemical sensors for detecting 3-MP at very low concentrations. researchgate.net
The table below summarizes the performance of various electrochemical sensors developed for the detection of the related compound, 3-methoxyphenol. These findings suggest that similar approaches could be adapted for the selective detection of this compound.
| Sensing Material | Analyte | Detection Limit | Linear Range | Reference |
|---|---|---|---|---|
| Fe3O4 Decorated Carbon Nanotubes (Fe3O4-CNT) | 3-Methoxyphenol (3-MP) | 1.0 pM | 90.0 pM - 90.0 mM | plos.org |
| Silver Oxide Decorated Carbon Black (Ag2O/CB) | 3-Methoxyphenol (3-MP) | 9.73 ± 0.49 pM | 0.09 nM - 9.0 µM | researchgate.net |
| Ag2O/Sb2O3 Nanoparticles | 3-Methoxyphenol (3-MP) | Not Specified | 0.09 nM - 0.09 mM | researchgate.net |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3-methoxy-5-nitrophenol, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : A common approach involves nitration and methoxylation of precursor phenolic compounds. For example, nitro groups can be introduced via nitration of methoxyphenol derivatives under controlled acidic conditions (e.g., HNO₃/H₂SO₄). Reduction steps, if required, may use iron powder in HCl for selective nitro-to-amino conversion . Optimization involves monitoring reaction temperature, stoichiometry, and purification via recrystallization or column chromatography. Safety protocols for handling nitrating agents (e.g., corrosive acids, exothermic reactions) must be prioritized .
Q. How is this compound characterized structurally, and what analytical techniques are critical for validation?
- Methodological Answer : Structural elucidation typically combines:
- Spectroscopy : NMR (¹H/¹³C) to confirm methoxy, nitro, and aromatic proton environments; IR for functional group identification (O–H, C–O, NO₂ stretches).
- Mass spectrometry : High-resolution MS (HRMS) for molecular formula validation.
- Chromatography : HPLC or GC-MS to assess purity and detect byproducts .
Cross-referencing with databases like NIST Chemistry WebBook ensures accuracy .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer : Key measures include:
- Personal Protective Equipment (PPE) : Gloves, lab coats, and eye protection.
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.
- Emergency procedures : Immediate decontamination for skin contact (water rinsing) and medical consultation for ingestion/inhalation.
- Storage : In cool (0–6°C), dry conditions, away from incompatible substances (oxidizers, bases) .
Advanced Research Questions
Q. What are the current data gaps in the toxicokinetics of this compound, and how can they be addressed experimentally?
- Methodological Answer : Limited data exist on interspecies ADME (absorption, distribution, metabolism, excretion). Proposed studies include:
- In vivo models : Administering radiolabeled this compound to rodents to track tissue distribution and metabolite profiling via LC-MS/MS.
- Placental transfer assays : Evaluate fetal exposure risks using ex vivo placental perfusion models .
- Biomarker identification : Develop targeted assays for nitro-phenolic metabolites in biological fluids .
Q. How do structural modifications (e.g., fluorination, methyl substitution) alter the reactivity and bioactivity of this compound?
- Methodological Answer : Systematic SAR (structure-activity relationship) studies can compare derivatives:
- Electrophilic substitution : Introduce halogens (e.g., fluorine at the 4-position) to assess electronic effects on nitro group reactivity .
- Methyl analogs : Compare solubility and metabolic stability (e.g., 5-methyl-2-nitrophenol vs. parent compound) using logP measurements and hepatic microsome assays .
- Biological assays : Test antimicrobial or enzymatic inhibition activity to correlate substituents with function .
Q. How can contradictions in existing literature on nitrophenol toxicity be resolved, particularly for this compound?
- Methodological Answer : Contradictions often arise from variability in experimental models (e.g., cell lines vs. whole organisms) or exposure doses. Strategies include:
- Systematic reviews : Meta-analyses of in vitro/in vivo toxicity data using PRISMA guidelines to identify confounding factors (e.g., solvent choice, endpoint measurements) .
- Dose-response modeling : Establish NOAEL/LOAEL (no/lowest observed adverse effect levels) across studies.
- Mechanistic studies : Probe reactive oxygen species (ROS) generation or protein adduct formation to clarify toxicity pathways .
Q. What novel applications exist for this compound in materials science or medicinal chemistry?
- Methodological Answer : Emerging uses include:
- Photoactive materials : As a UV-sensitive component in polymers or coatings, leveraging nitro group photolability.
- Drug synthesis : As a precursor for nitroreductase-activated prodrugs; enzymatic reduction in hypoxic tumor environments could release cytotoxic agents .
- Chelating agents : Modify the phenolic hydroxyl group to develop metal-chelating ligands for catalysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
